molecular formula C7H6ClIN2 B15206055 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956335-73-1

6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15206055
CAS No.: 1956335-73-1
M. Wt: 280.49 g/mol
InChI Key: RZOIYWLIYUFQEP-UHFFFAOYSA-N
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Description

6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves a multi-step process. One common method includes the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are likely to be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be selectively modified to create a wide range of derivatives with potentially useful properties.

Properties

CAS No.

1956335-73-1

Molecular Formula

C7H6ClIN2

Molecular Weight

280.49 g/mol

IUPAC Name

6-chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H6ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h3,10H,1-2H2

InChI Key

RZOIYWLIYUFQEP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=NC=C21)Cl)I

Origin of Product

United States

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